N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-4-phenylbutanamide
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Overview
Description
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenylbutanamide is a complex organic compound that features a pyrimidine ring substituted with a 4-methylphenylamino group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenylbutanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methylphenylamine and a suitable aldehyde or ketone.
Substitution Reaction: The 4-methylphenylamino group is introduced via a nucleophilic substitution reaction.
Coupling with Phenylbutanamide: The final step involves coupling the substituted pyrimidine with phenylbutanamide under specific conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Biology: It is used in biological studies to understand its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide
- 4-tert-butyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
Uniqueness
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenylbutanamide is unique due to its specific substitution pattern and the presence of both pyrimidine and phenylbutanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H29N5O |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C28H29N5O/c1-20-11-13-23(14-12-20)30-26-19-21(2)29-28(33-26)32-25-17-15-24(16-18-25)31-27(34)10-6-9-22-7-4-3-5-8-22/h3-5,7-8,11-19H,6,9-10H2,1-2H3,(H,31,34)(H2,29,30,32,33) |
InChI Key |
XSVWHVDWFXPBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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